
Wnk1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WNK1-IN-1 is a selective inhibitor of the protein kinase with no lysine (K) 1 (WNK1). This compound has been studied for its potential therapeutic applications, particularly in the regulation of blood pressure and cancer research . WNK1 is part of a family of serine/threonine kinases that play a crucial role in ion transport and homeostasis .
Preparation Methods
The synthesis of WNK1-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve optimizing reaction conditions to increase yield and purity .
Chemical Reactions Analysis
WNK1-IN-1 undergoes various chemical reactions, including phosphorylation and inhibition of downstream targets such as oxidative stress-responsive kinase 1 (OSR1) and STE20/SPS1-related proline-alanine-rich kinase (SPAK) . Common reagents used in these reactions include kinase inhibitors and specific substrates that facilitate the phosphorylation process. The major products formed from these reactions are phosphorylated proteins that play a role in ion transport and homeostasis .
Scientific Research Applications
WNK1-IN-1 has been extensively studied for its applications in scientific research. In chemistry, it is used to study the regulation of ion transport and homeostasis. In biology, it has been shown to play a role in cell signaling, survival, and proliferation . In medicine, this compound is being investigated for its potential therapeutic applications in the treatment of hypertension and cancer . In industry, it is used as a tool compound to study the effects of WNK1 inhibition on various biological processes .
Mechanism of Action
WNK1-IN-1 exerts its effects by selectively inhibiting the activity of WNK1. This inhibition leads to a decrease in the phosphorylation of downstream targets such as OSR1 and SPAK, which are involved in the regulation of ion transport and homeostasis . The molecular targets of this compound include the kinase domain of WNK1, which is responsible for its catalytic activity . The pathways involved in the mechanism of action include the PI3K/Akt pathway, which plays a role in cell signaling and survival .
Comparison with Similar Compounds
WNK1-IN-1 is unique in its selectivity for WNK1, with an IC50 value of 1.6 μM . Similar compounds include WNK463, which is also a selective inhibitor of WNK kinases but has a broader range of targets . Other related compounds include inhibitors of OSR1 and SPAK, which are downstream targets of WNK1 . The uniqueness of this compound lies in its high selectivity and potency for WNK1, making it a valuable tool for studying the specific effects of WNK1 inhibition .
Properties
Molecular Formula |
C13H15BrCl2N2O4S |
|---|---|
Molecular Weight |
446.1 g/mol |
IUPAC Name |
4-[bromo(dichloro)methyl]sulfonyl-N-cyclohexyl-2-nitroaniline |
InChI |
InChI=1S/C13H15BrCl2N2O4S/c14-13(15,16)23(21,22)10-6-7-11(12(8-10)18(19)20)17-9-4-2-1-3-5-9/h6-9,17H,1-5H2 |
InChI Key |
REBZZEDLLSTDTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)C(Cl)(Cl)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(3,5-dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10854992.png)
![3-cyclohexyl-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B10855002.png)
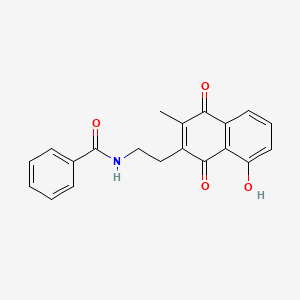
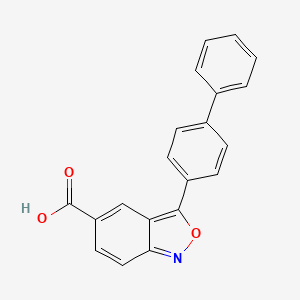
![7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one](/img/structure/B10855028.png)
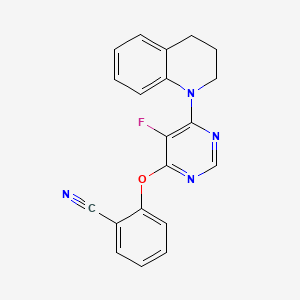

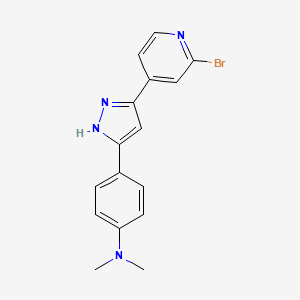
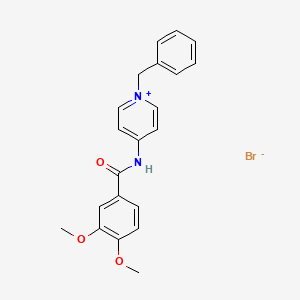
![1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10855044.png)
![6-[4-(1-Amino-3-hydroxycyclobutyl)phenyl]-1-ethyl-7-phenylpyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B10855051.png)
![N-[3-(6-aminopyridazin-3-yl)prop-2-ynyl]-2-[3,5-bis(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B10855052.png)
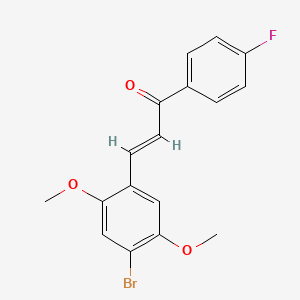
![2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10855064.png)
